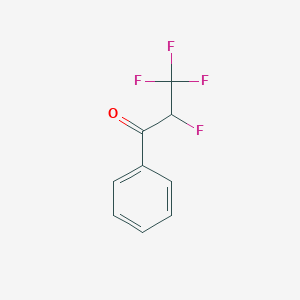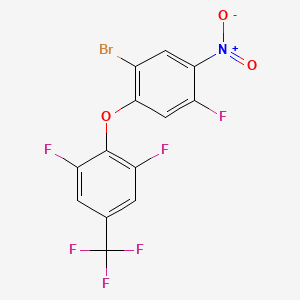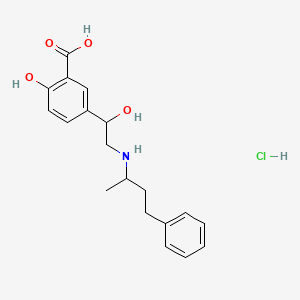
Labetalol 1-Carboxylic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Labetalol 1-Carboxylic Acid Hydrochloride is a derivative of labetalol, a medication primarily used to treat high blood pressure. This compound is known for its ability to block both alpha and beta-adrenergic receptors, making it effective in managing hypertension and angina .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Labetalol 1-Carboxylic Acid Hydrochloride involves multiple steps. One common method includes the reaction of 4-phenylbutan-2-amine with 5-bromoacetylsalicylamide in the presence of a solvent to form an intermediate compound. This intermediate is then reduced using sodium borohydride in the presence of a base and solvent to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving recrystallization using methanol and isopropyl alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
Labetalol 1-Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Labetalol 1-Carboxylic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Medicine: It is used in the development of new antihypertensive drugs and in the study of drug interactions.
Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
Labetalol 1-Carboxylic Acid Hydrochloride exerts its effects by blocking alpha-1, beta-1, and beta-2 adrenergic receptors. This action reduces heart rate and dilates blood vessels, leading to a decrease in blood pressure . The compound also reduces the release of renin, a hormone that regulates blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness
Labetalol 1-Carboxylic Acid Hydrochloride is unique in its ability to block both alpha and beta-adrenergic receptors, providing a dual mechanism of action that is not seen in many other antihypertensive drugs . This dual action makes it particularly effective in managing complex cases of hypertension and angina .
Eigenschaften
Molekularformel |
C19H24ClNO4 |
|---|---|
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24;/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24);1H |
InChI-Schlüssel |
SGBUZBCTFUVXON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
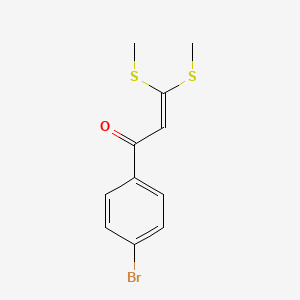
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
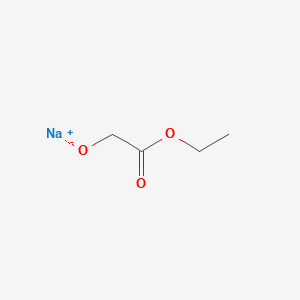
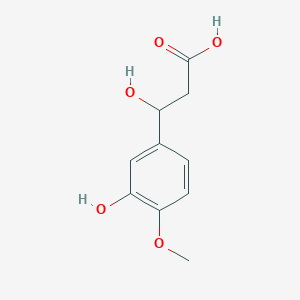

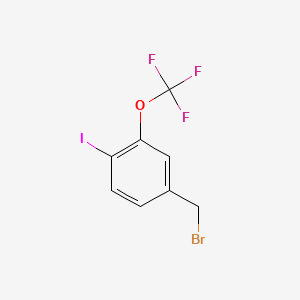
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)


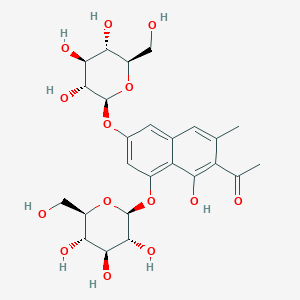
![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
